
Diazodiphenylmethane
Overview
Description
Diazodiphenylmethane is an organic reagent with the chemical formula C₁₃H₁₀N₂ . It exists as red-black crystals that melt just above room temperature . This compound is known for its unique reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diazodiphenylmethane can be synthesized via the oxidation of benzophenone hydrazone with mercury (II) oxide in diethyl ether and the presence of a basic catalyst . An improved procedure involves dehydrogenation with oxalyl chloride . Another method includes the oxidation of benzophenone hydrazone with peracetic acid in the presence of a base and a trace of iodine .
Industrial Production Methods: While specific industrial production methods are not widely documented, the laboratory synthesis methods mentioned above can be scaled up for industrial purposes with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions: Diazodiphenylmethane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form benzophenone azine.
Photolysis: Upon illumination by ultraviolet light, it generates (diphenyl)methyl carbene and nitrogen gas.
Electrolysis: It can be electrolyzed to form the Ph₂CN₂ anion, which decomposes to form the Ph₂C⁻ anion radical.
Common Reagents and Conditions:
Oxidation: Mercury (II) oxide, peracetic acid, oxalyl chloride.
Photolysis: Ultraviolet light.
Electrolysis: Dimethylformamide, tetrabutylammonium perchlorate.
Major Products:
- Benzophenone azine
- (Diphenyl)methyl carbene
- Ph₂C⁻ anion radical
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure and Stability
- DDM is characterized by its red-black crystalline form, melting just above room temperature. Its stability compared to other diazo compounds makes it a preferred reagent in synthetic organic chemistry .
Mechanism of Action
- DDM acts as a nucleophilic 1,3-dipole, enabling it to react with electrophiles, particularly carboxylic acids. This interaction leads to the formation of (diphenyl)methyl esters and ethers through esterification reactions .
Organic Synthesis
DDM is widely utilized in organic synthesis due to its ability to generate reactive intermediates:
- Synthesis of Esters and Ethers : DDM reacts with carboxylic acids and alcohols to produce (diphenyl)methyl esters and ethers, respectively. This reaction is crucial for creating complex organic molecules .
- Carbene Formation : Under ultraviolet light or heat, DDM can generate (diphenyl)methyl carbene, which is valuable in various synthetic pathways .
Mechanistic Studies
DDM serves as an important tool in understanding reaction mechanisms:
- Reaction Kinetics : Studies have shown that the rate-determining step in the esterification process involves proton transfer from the carboxylic acid to DDM, making it sensitive to solvent effects and substituent influences.
- Computational Chemistry : Molecular modeling studies have elucidated the transition states and reaction pathways involving DDM, enhancing our understanding of its reactivity.
Biological Applications
Research has explored potential pharmacological activities of DDM derivatives:
- Pharmacological Studies : Derivatives of DDM are being investigated for their biological activities, including anti-inflammatory and anticancer properties. These studies are still in preliminary stages but show promise for future drug development.
Industrial Applications
DDM finds applications in various industrial processes:
- High-Performance Liquid Chromatography (HPLC) : It is used as a reagent in HPLC methods for the separation and analysis of organic compounds due to its stability and reactivity.
- Synthesis of Complex Organic Molecules : Its unique reactivity allows for the synthesis of a variety of complex organic molecules that are essential in pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
Diazodiphenylmethane exerts its effects primarily through the formation of reactive intermediates such as carbenes and anion radicals. For instance, upon photolysis, it generates (diphenyl)methyl carbene, which can participate in various chemical reactions . The reaction with singlet molecular oxygen leads to the formation of ketones through a concerted cycloaddition mechanism .
Comparison with Similar Compounds
- Diazomethane (CH₂N₂)
- Ethyl diazoacetate (N₂CHCOOEt)
- 9-Diazofluorene
Comparison: Diazodiphenylmethane is unique due to its stability and specific reactivity patterns. Unlike diazomethane, which is highly explosive, this compound is more stable and can be handled with relatively less risk . Its ability to form (diphenyl)methyl carbene upon photolysis distinguishes it from other diazo compounds .
Biological Activity
Diazodiphenylmethane (DDM), a diazo compound with the formula C₁₃H₁₀N₂, is primarily known for its applications in organic synthesis and its reactivity with various nucleophiles. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
1. Overview of this compound
DDM is synthesized through the oxidation of benzophenone hydrazone, often using mercury(II) oxide as a catalyst. Its molecular weight is approximately 194.23 g/mol, and it is characterized by its ability to engage in nucleophilic reactions, particularly with carboxylic acids to form (diphenyl)methyl esters and ethers .
Target of Action : DDM primarily targets carboxylic acids due to its nucleophilic properties. It acts as a 1,3-dipole, allowing it to form bonds with electrophiles.
Mode of Action : The compound's reactivity is influenced by environmental factors such as pH and the presence of catalysts. The reaction typically involves the formation of a diphenylmethyl cation intermediate, which is sensitive to the acidity of the carboxylic acid involved .
3. Biochemical Pathways
DDM participates in several biochemical pathways:
- Synthesis of Esters and Ethers : DDM facilitates the esterification process with carboxylic acids, yielding (diphenyl)methyl esters.
- Electrochemical Reactions : DDM can be electrolyzed to produce reactive intermediates like Ph₂C⁻ anion radicals .
- Photolysis : Under UV light, DDM generates (diphenyl)methyl carbene and nitrogen gas, which can further react with other substrates.
4.1 Medicinal Chemistry
Research has indicated that derivatives of DDM may possess pharmacological activities. For instance, studies have explored its potential as a reagent for modifying proteins through diazotransfer reactions, particularly targeting carboxylic acid residues in proteins like insulin . This modification can alter protein function and stability, providing avenues for drug development.
4.2 Kinetic Studies
A study on the kinetics of DDM's reaction with various substituted orotic acids demonstrated that DDM's reactivity can be quantified through rate constants in dimethylformamide (DMF) solutions . This research helps in understanding how DDM interacts at a molecular level with biologically relevant compounds.
Case Study 1: Protein Modification
In a study investigating photocleavable groups incorporated into proteins, DDM was used to modify insulin by reacting with its carboxylic acid side chains. The resulting modifications were characterized using ESI-MS techniques, revealing insights into how DDM can alter protein properties for therapeutic applications .
Case Study 2: Reaction Kinetics
Another study focused on the kinetics of DDM's reaction with substituted orotic acids, providing valuable data on how structural variations influence reactivity. This research utilized advanced kinetic modeling to predict outcomes in biological systems where DDM may interact with nucleophilic sites .
6. Comparative Analysis
Compound | Stability | Reactivity | Biological Application |
---|---|---|---|
This compound | Moderate | High | Protein modification, organic synthesis |
Diazomethane | Low | Very high | Limited due to explosiveness |
Ethyl diazoacetate | Moderate | Moderate | Synthetic applications in organic chemistry |
DDM's stability compared to other diazo compounds makes it more suitable for laboratory use and potential biological applications.
Q & A
Basic Research Questions
Q. What experimental methods are commonly used to study reaction kinetics involving Diazodiphenylmethane (DDM)?
The reaction kinetics of DDM with carboxylic acids are typically analyzed using UV spectrophotometry. This method tracks changes in absorbance caused by the formation of reaction products over time. For example, rate constants for reactions in protic and aprotic solvents are determined by monitoring the decay of DDM's characteristic UV absorption at 30°C . Calibration curves and time-resolved spectral data are essential for quantifying reaction progress and validating kinetic models.
Q. What safety protocols are critical when synthesizing and handling this compound?
DDM synthesis involves hazardous reagents like oxalyl chloride, requiring strict adherence to safety protocols:
- Use inert atmospheres (e.g., nitrogen) to prevent explosive decomposition of diazo compounds.
- Purify DDM via low-temperature crystallization to minimize instability risks.
- Follow guidelines from Prudent Practices in the Laboratory for waste disposal and personal protective equipment (PPE) . High-yield procedures, such as chlorodimethylsulfonium chloride-mediated synthesis, reduce exposure risks by minimizing intermediate isolation steps .
Q. How do protic and aprotic solvents influence DDM reactivity with carboxylic acids?
Protic solvents (e.g., ethanol) stabilize charged intermediates via hydrogen bonding, accelerating reactions with carboxylic acids. In aprotic solvents (e.g., acetone), reactivity depends on solvent polarity and dipolar interactions. For instance, Kamlet–Taft solvatochromic parameters (α, β, π*) quantify solvent effects, showing aprotic solvents with high polarity enhance reaction rates by stabilizing transition states .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data for DDM reactions across solvent systems?
Discrepancies arise from solvent-specific solvation effects and substituent electronic interactions. To address this:
- Apply multiple linear regression analysis using Kamlet–Taft or Hansen solubility parameters to deconvolute solvent contributions .
- Compare kinetic isotope effects (KIEs) in deuterated vs. non-deuterated solvents to isolate hydrogen-bonding impacts .
- Validate mechanistic hypotheses via computational chemistry (e.g., DFT calculations of transition-state geometries) .
Q. What statistical frameworks are used to model substituent effects on DDM reaction rates?
Linear Free Energy Relationships (LFERs), such as Hammett equations, correlate substituent electronic properties (σ constants) with rate constants. For example:
- Electron-withdrawing groups on benzylideneamino acids increase reactivity by polarizing the carboxylic acid moiety, as quantified by LFER regression slopes (ρ values) .
- Quantum mechanical calculations (e.g., Mulliken charge distributions) supplement experimental data to explain deviations from LFER predictions .
Q. How can solvent parameters predict DDM reaction rates in novel solvent systems?
The Kamlet–Taft equation relates rate constants (log k) to solvent polarity (π*), hydrogen-bond donor acidity (α), and acceptor basicity (β):
For α,β-unsaturated carboxylic acids, positive coefficients for π* and β indicate rate enhancement in polar, basic solvents. This model guides solvent selection for optimizing reaction efficiency .
Q. What computational strategies elucidate electronic effects in DDM-mediated reactions?
- Density Functional Theory (DFT) calculates transition-state energies and charge distributions to validate proposed mechanisms (e.g., nucleophilic attack by carboxylate ions) .
- Molecular Dynamics (MD) simulations assess solvent reorganization effects on activation barriers, explaining solvent-dependent rate variations .
Q. Methodological Guidance
Q. How should researchers design experiments to study DDM reaction mechanisms?
- Use control experiments with deuterated solvents or isotopically labeled substrates to identify rate-determining steps.
- Employ stopped-flow techniques for rapid kinetic measurements in highly reactive systems .
- Integrate Design of Experiments (DoE) principles to optimize variables (e.g., temperature, solvent ratio) while minimizing trial counts .
Q. What practices ensure reproducibility in DDM synthesis and kinetic studies?
Properties
IUPAC Name |
[diazo(phenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLHXEGAYQFOHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236941 | |
Record name | Diazodiphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883-40-9 | |
Record name | 1,1′-(Diazomethylene)bis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diazodiphenylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diazodiphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,1'-(diazomethylene)bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIAZODIPHENYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG5TWB4MMS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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